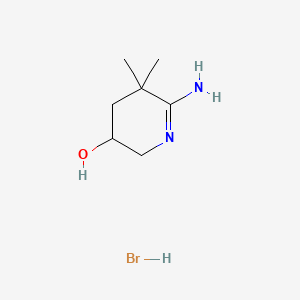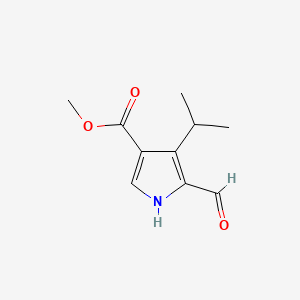![molecular formula C20H17Cl2NO4S B15296067 2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)
2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, amino, methylthio, and dimethoxy groups attached to an indene-dione core. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indene-Dione Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene-dione structure.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dichlorophenyl group is introduced using reagents like dichlorobenzene.
Amino and Methylthio Group Addition: These groups can be introduced through nucleophilic substitution reactions, using reagents such as methylthiol and amines.
Dimethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[[(2,6-Dichlorophenyl)methyl]amino
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione shares structural similarities with other indene-dione derivatives, such as:
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[[(2,6-Dichlorophenyl)methyl]aminomethylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups and its potential for diverse applications. Its dichlorophenyl, amino, methylthio, and dimethoxy groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H17Cl2NO4S |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
methyl N-[(2,6-dichlorophenyl)methyl]-1-hydroxy-5,6-dimethoxy-3-oxoindene-2-carboximidothioate |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-15-7-10-11(8-16(15)27-2)19(25)17(18(10)24)20(28-3)23-9-12-13(21)5-4-6-14(12)22/h4-8,24H,9H2,1-3H3 |
Clé InChI |
BCKJWFLMAHJGJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C(C2=O)C(=NCC3=C(C=CC=C3Cl)Cl)SC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


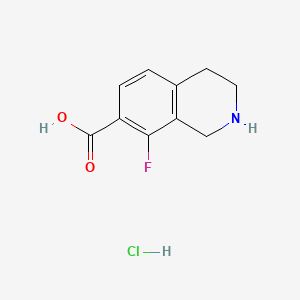
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
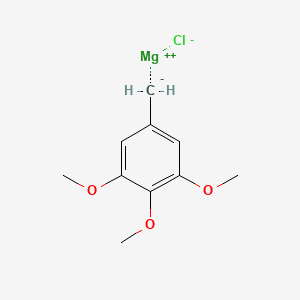

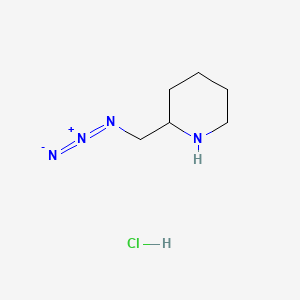
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
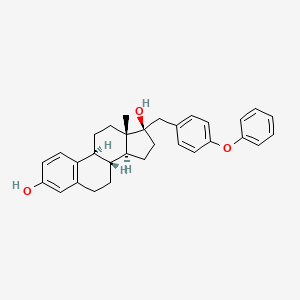
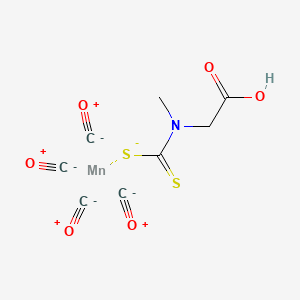
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
